3-Bromo-4-chloroanisole

Catalytic Hydrodehalogenation Chemoselectivity Reaction Mechanism

3-Bromo-4-chloroanisole (CAS 2732-80-1) is a halogenated aromatic compound classified as a substituted anisole, specifically 2-bromo-1-chloro-4-methoxybenzene, with the molecular formula C7H6BrClO and a molecular mass of 221.48 g/mol. It is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 4-position on the benzene ring relative to the methoxy group.

Molecular Formula C7H6BrClO
Molecular Weight 221.48 g/mol
CAS No. 2732-80-1
Cat. No. B128993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloroanisole
CAS2732-80-1
Synonyms2-Bromo-1-chloro-4-methoxy-benzene; _x000B_3-Bromo-4-chloro-anisole;  1-Bromo-2-chloro-5-methoxybenzene;  2-Bromo-1-chloro-4-methoxybenzene
Molecular FormulaC7H6BrClO
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)Br
InChIInChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
InChIKeySQHMXVXKKCXIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chloroanisole (CAS 2732-80-1): Chemical Properties, Identity, and Procurement Specifications


3-Bromo-4-chloroanisole (CAS 2732-80-1) is a halogenated aromatic compound classified as a substituted anisole, specifically 2-bromo-1-chloro-4-methoxybenzene, with the molecular formula C7H6BrClO and a molecular mass of 221.48 g/mol [1]. It is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 4-position on the benzene ring relative to the methoxy group [1]. This compound is a versatile synthetic intermediate used in the preparation of complex organic molecules, including heterocycles and materials .

Halogenated anisole intermediate for complex organic synthesis
Differential C-Br / C-Cl reactivity enables sequential cross-coupling
Regiospecific 3,4-substitution for controlled chemoselectivity

Why 3-Bromo-4-chloroanisole Cannot Be Substituted with Generic Halogenated Anisoles: The Critical Role of Orthogonality and Regiochemistry


Substituting 3-Bromo-4-chloroanisole with a generic halogenated anisole or a different regioisomer is scientifically invalid due to its unique dual halogenation pattern. The specific placement of bromine and chlorine atoms on the aromatic ring confers orthogonal reactivity, a crucial feature for sequential synthetic transformations [1]. This regiochemistry dictates its behavior in catalytic cycles, its chemoselectivity, and its ability to act as a building block for specific molecular architectures . Using a different analog, such as a mono-halogenated anisole or a regioisomer like 4-Bromo-3-chloroanisole, would alter or eliminate this orthogonal reactivity, leading to a different product distribution or complete synthetic failure, which is the central justification for procurement based on a specific CAS number.

Target compound
Dual bromine/chlorine pattern provides orthogonal reactivity handle
3,4-regiochemistry defines chemoselective dehalogenation sequence (C-Br then C-Cl)
Generic analog risk
Mono-halogenated anisoles lack staged reactivity; product mixtures may result
Regioisomer (e.g., 4-bromo-3-chloroanisole) alters catalytic pathway and product distribution

Quantitative Evidence Guide: Benchmarked Differentiation of 3-Bromo-4-chloroanisole from Analogs and In-Class Candidates


Mechanistic Dehalogenation Selectivity: Exclusive Pathway via Chloroanisole Intermediate

In a comparative study of hydrogen-transfer hydrodehalogenation over a Pd/SiO2 catalyst in alkaline 2-propanol/methanol, 3-Bromo-4-chloroanisole exhibited a unique and exclusive mechanistic pathway. Unlike other bromochloroanisole regioisomers, its conversion to anisole proceeded entirely through a single type of intermediate [1].

Dehalogenation selectivity
Head-to-head
Exclusive C-Br cleavage first, proceeding via chloroanisole intermediate; identically studied regioisomers also show exclusive chloroanisole pathway but differ in final anisole regiochemistry.
Supports predictable multi-step synthesis design with defined intermediate isolation.
Pd/SiO₂, alkaline propanol/methanol (99:1), 30–40 °C [1]
Catalytic Hydrodehalogenation Chemoselectivity Reaction Mechanism

Orthogonal Reactivity Framework: Differential C-Br vs C-Cl Bond Dissociation Energies Enable Staged Synthesis

The presence of both bromine and chlorine atoms on the same aromatic ring in 3-Bromo-4-chloroanisole establishes a system with inherently different carbon-halogen bond strengths, a fundamental principle enabling orthogonal reactivity [1]. This allows for sequential cross-coupling reactions, where the more reactive C-Br bond can be selectively functionalized in a first step, followed by activation of the C-Cl bond under different catalytic conditions. This contrasts sharply with mono-halogenated or symmetrically di-halogenated analogs, which lack this built-in reactivity gradient.

Orthogonal reactivity
Class-level
C-Br and C-Cl bonds exhibit significantly different dissociation energies, enabling staged cross-coupling. Mono- or symmetrically di-halogenated analogs lack this built-in reactivity gradient.
May support sequential installation of two distinct fragments on a central anisole core.
Context-dependent; steric and adsorption effects also contribute [1]
Orthogonal Reactivity Cross-Coupling Reactions Synthetic Strategy

Patent-Corroborated Utility as a Key Intermediate for Advanced Heterocyclic Synthesis

3-Bromo-4-chloroanisole is specifically cited as a useful synthetic intermediate in the patent literature for preparing advanced molecular scaffolds, including N-heterocycle-fused phenanthridines as blue-emitting luminophores, indoles via Pd-catalyzed cascade processes, and building blocks for lipoxygenase and kinase inhibitors .

Patent-cited utility
Data to verify
Explicitly named as synthetic intermediate for heterocyclic luminophores, indoles, and kinase/lipoxygenase inhibitor building blocks in patent literature.
Demonstrates precedent in complex molecule synthesis; utility in specific project requires validation.
Sources not specified; verify applicability to target scaffold
Kinase Inhibitor Synthesis Lipoxygenase Inhibitors Organic Electronics

Optimal Application Scenarios for 3-Bromo-4-chloroanisole Based on Differentiated Evidence


Medicinal Chemistry: Sequential SAR Exploration on a Common Anisole Scaffold

This compound is ideally suited for medicinal chemistry programs where the central anisole core is to be diversified in two distinct steps. Its orthogonal C-Br and C-Cl bonds allow researchers to first install one molecular fragment via a chemoselective cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on the more reactive C-Br site, followed by a second, different reaction (e.g., SNAr, second cross-coupling) on the C-Cl site after purification [1]. This staged approach is superior to using symmetrical di-bromo or di-chloro analogs, which would result in complex statistical mixtures of products, or mono-halogenated analogs, which would require additional steps to install a second handle [1].

Process Chemistry: Leveraging Predictable Chemoselectivity for Efficient Route Scouting

The documented, exclusive dehalogenation pathway of 3-Bromo-4-chloroanisole (cleavage of C-Br before C-Cl) under catalytic hydrogen-transfer conditions provides a key advantage for process chemists [1]. This predictability allows for the design of telescoped reaction sequences and simplifies the identification and control of impurities. In an industrial setting, this knowledge can lead to a more robust, high-yielding process with a reduced burden for purification and characterization compared to an analog with unknown or complex dehalogenation behavior [1].

Materials Science: Synthesis of Precisely Functionalized Organic Electronic Materials

The patent-backed use of 3-Bromo-4-chloroanisole in the synthesis of N-heterocycle-fused phenanthridines as blue-emitting luminophores highlights its value in creating advanced materials [1]. The precise 3,4-substitution pattern is critical for the regiochemical control required to build the fused heterocyclic systems that dictate photophysical properties. Procuring this specific isomer ensures that the synthetic route will lead to the desired molecular geometry and electronic characteristics, which would be impossible with a different regioisomer (e.g., 4-bromo-3-chloroanisole) that would yield a different fused ring system with altered optical properties [1].

Application
Selection Property
Validation Focus
Medicinal chemistry sequential SAR
Orthogonal C-Br / C-Cl reactivity
Chemoselective coupling control
Process chemistry route scouting
Predictable dehalogenation pathway (C-Br first)
Impurity profile and intermediate isolation
Materials science: functional luminophores
Regiospecific 3,4-substitution
Molecular geometry and photophysical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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